molecular formula C19H18Cl2N6O B392296 N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 310457-39-7

N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B392296
CAS No.: 310457-39-7
M. Wt: 417.3g/mol
InChI Key: VIBVVDSRNNRIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis in Supramolecular Chemistry

Moral et al. (2010) demonstrated the microwave-assisted synthesis of pyrazolyl bistriazines, showcasing the potential of triazine derivatives in supramolecular chemistry. These compounds, due to their ability to form hydrogen bonds and/or complexation with metals, could be used for creating extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Organic Light Emitting Devices (OLEDs)

Klenkler et al. (2008) developed a triazine compound, 4,4′-bis-[2-(4,6-diphenyl-1,3,5-triazinyl)]-1,1′-biphenyl (BTB), used as an electron transport material in OLEDs. This compound demonstrated significantly lower driving voltage and increased efficiency compared to traditional materials, highlighting the role of triazine derivatives in enhancing electronic device performance (Klenkler et al., 2008).

Polymer Science and Engineering

Sagar et al. (2001) explored the synthesis and characterization of polyamides containing s-triazine rings and fluorene "cardo" groups. These polyamides, with their high solubility in polar solvents and ability to form transparent, tough, and flexible films, underscore the utility of triazine derivatives in developing advanced materials with potential applications in various industries (Sagar et al., 2001).

Properties

IUPAC Name

2-N,4-N-bis(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6O/c20-13-1-5-15(6-2-13)22-17-24-18(23-16-7-3-14(21)4-8-16)26-19(25-17)27-9-11-28-12-10-27/h1-8H,9-12H2,(H2,22,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBVVDSRNNRIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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